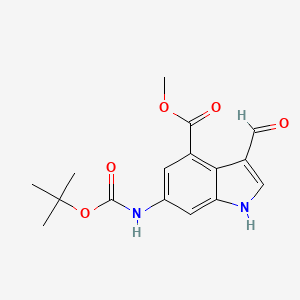
1,4-Dipropylbenzene
描述
1,4-Dipropylbenzene, also known as para-dipropylbenzene, is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with two propyl groups at the 1 and 4 positions. This compound is a colorless liquid with a mild aromatic odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dipropylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, benzene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C3H7Cl→C6H4(C3H7)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
1,4-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield the corresponding cyclohexane derivative using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.
Substitution: Nitric acid and sulfuric acid mixture at temperatures around 50°C for nitration.
Major Products Formed
Oxidation: this compound-2,5-dicarboxylic acid.
Reduction: 1,4-Dipropylcyclohexane.
Substitution: 1,4-Dipropyl-2-nitrobenzene.
科学研究应用
1,4-Dipropylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its derivatives are studied for their reactivity and properties.
Biology: Research on its biological activity and potential use in pharmaceuticals is ongoing.
Medicine: Investigations into its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Used in the manufacture of specialty chemicals, fragrances, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,4-dipropylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the propyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. This directing effect is due to the electron-donating nature of the propyl groups, which activate the benzene ring towards electrophilic attack.
相似化合物的比较
Similar Compounds
1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of propyl groups.
1,4-Dimethylbenzene (para-xylene): Contains methyl groups instead of propyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of propyl groups.
Uniqueness
1,4-Dipropylbenzene is unique due to its specific substitution pattern and the presence of propyl groups, which influence its reactivity and physical properties. Compared to its analogs, it has different boiling and melting points, solubility, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes.
属性
IUPAC Name |
1,4-dipropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUANMGFAOCUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197441 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-57-0 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
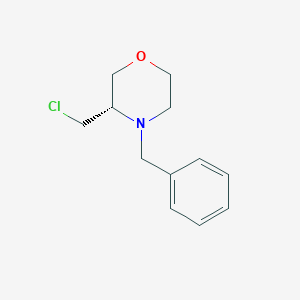
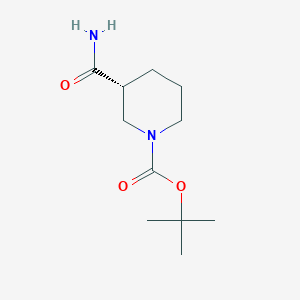
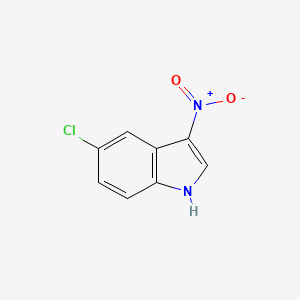
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
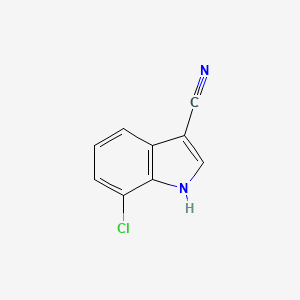
![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

